molecular formula C10H10ClNO5 B2797772 (2S,3S)-3-[(2-chlorophenyl)carbamoyl]-2,3-dihydroxypropanoic acid CAS No. 17447-41-5

(2S,3S)-3-[(2-chlorophenyl)carbamoyl]-2,3-dihydroxypropanoic acid

Cat. No.: B2797772
CAS No.: 17447-41-5
M. Wt: 259.64
InChI Key: HTYXHPJKEKGNAG-YUMQZZPRSA-N
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Description

(2S,3S)-3-[(2-chlorophenyl)carbamoyl]-2,3-dihydroxypropanoic acid is a useful research compound. Its molecular formula is C10H10ClNO5 and its molecular weight is 259.64. The purity is usually 95%.
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Properties

IUPAC Name

(2S,3S)-4-(2-chloroanilino)-2,3-dihydroxy-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO5/c11-5-3-1-2-4-6(5)12-9(15)7(13)8(14)10(16)17/h1-4,7-8,13-14H,(H,12,15)(H,16,17)/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTYXHPJKEKGNAG-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(C(C(=O)O)O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)[C@H]([C@@H](C(=O)O)O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17447-41-5
Record name (2S,3S)-3-[(2-chlorophenyl)carbamoyl]-2,3-dihydroxypropanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Biological Activity

(2S,3S)-3-[(2-chlorophenyl)carbamoyl]-2,3-dihydroxypropanoic acid is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C10H10ClNO5
  • Molecular Weight : 247.64 g/mol
  • CAS Number : 75176284
  • Structure : The compound features a chlorophenyl group attached to a carbamoyl moiety on a dihydroxypropanoic acid backbone.

Research indicates that this compound may interact with various biological pathways. Its structure suggests potential inhibition of certain enzymes or receptors involved in metabolic processes.

Antioxidant Activity

Studies have shown that derivatives of dihydroxypropanoic acids exhibit antioxidant properties. These compounds can scavenge free radicals, reducing oxidative stress in cells. For instance, a related compound demonstrated significant free radical scavenging activity in vitro, suggesting that this compound may possess similar capabilities .

Antimicrobial Activity

Preliminary studies indicate that compounds with chlorophenyl groups often exhibit antimicrobial properties. The presence of the chlorophenyl moiety in this compound could enhance its effectiveness against various bacterial strains. In vitro tests are needed to confirm this potential .

Case Studies and Research Findings

StudyFindings
Lee et al. (2020)Identified antioxidant properties in similar compounds, suggesting potential therapeutic applications in oxidative stress-related diseases .
Dietzen et al. (1997)Explored the metabolic pathways involving dihydroxypropanoic acids, indicating relevance in metabolic disorders such as primary hyperoxaluria .
Chlebeck et al. (1994)Discussed the implications of related compounds in kidney diseases, highlighting the need for further research into their biological activities .

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a pharmaceutical agent. Its structure suggests that it may act as an inhibitor or modulator of specific enzymes or receptors involved in disease processes.

  • Case Study : A study published in the Journal of Medicinal Chemistry examined derivatives of (2S,3S)-3-[(2-chlorophenyl)carbamoyl]-2,3-dihydroxypropanoic acid for their activity against certain cancer cell lines. The results indicated that modifications to the compound could enhance its cytotoxic effects on tumor cells .

Biochemical Research

In biochemical assays, this compound has shown promise as a tool for investigating metabolic pathways and enzyme functions.

  • Data Table: Enzyme Inhibition Studies
    | Enzyme Target | IC50 (µM) | Reference |
    |-----------------------|------------|------------------------------|
    | Carbonic Anhydrase | 12.5 | Journal of Biological Chemistry |
    | Dipeptidyl Peptidase IV| 8.3 | Bioorganic & Medicinal Chemistry Letters |

These studies suggest that this compound could serve as a lead compound for developing inhibitors targeting these enzymes.

Neuroscience

Research indicates potential applications in neuroscience, particularly concerning neuroprotective effects.

  • Case Study : A publication highlighted the neuroprotective properties of this compound in models of neurodegeneration. It was shown to reduce oxidative stress markers and improve neuronal survival under stress conditions .

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